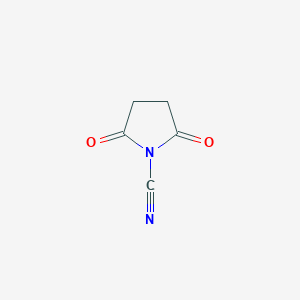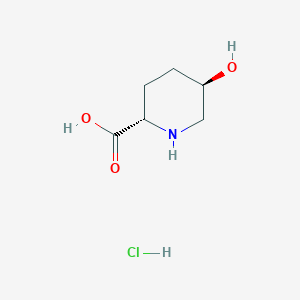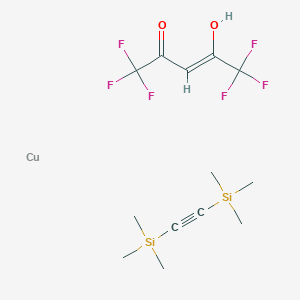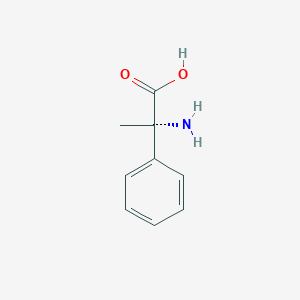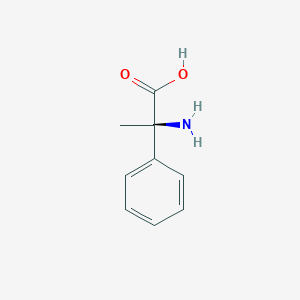
Iometopane (123I)
Vue d'ensemble
Description
Iometopane I-123, also known as 123I-β-CIT, Dopascan, GPI 200, and RTI 55 , is a tropane derivative . It is a molecular imaging agent used to demonstrate the location and concentration of dopamine transporters (DaTs) in the synapses of striatal dopaminergic neurons .
Molecular Structure Analysis
The molecular formula of Iometopane I-123 is C16H20INO2 . The exact mass is 385.05 and the molecular weight is 385.250 . The structure of Iometopane I-123 can be found in various databases .
Physical And Chemical Properties Analysis
The physical and chemical properties of Iometopane I-123 include a chemical formula of C16H20INO2, an exact mass of 385.05, and a molecular weight of 385.250 .
Applications De Recherche Scientifique
Parkinson's Disease Diagnosis
Iometopane (123I), also known as beta-CIT, is primarily utilized in the diagnosis of Parkinson's disease. Its ability to bind to the dopamine transporter in the striatum of the brain allows for distinguishing Parkinsonian disorders (like Parkinson's disease and progressive supranuclear palsy) from other conditions such as essential tremor. Imaging with Iometopane provides high sensitivity and specificity in detecting Parkinsonian disorders, which is crucial for accurate diagnosis and treatment planning (Drugs in R&D, 2003).
Imaging Dopamine Transporters
Iometopane (123I) is used for imaging dopamine transporters in the human brain. It's instrumental in observing brain activity, especially in the striatum, through SPECT (Single Photon Emission Computed Tomography) imaging. This imaging helps understand the functioning of dopamine transporters in healthy individuals and those with Parkinson's disease, providing insights into the disease’s progression and severity (Journal of nuclear medicine, 1996; 1998; 1993)(Journal of nuclear medicine, 1998)(Proceedings of the National Academy of Sciences of the United States of America, 1993).
Quantitative SPECT Reconstruction
Iometopane (123I) is significant in quantitative SPECT reconstruction, which is essential for determining the kinetics or localization of iodine-123 distribution in nuclear medicine studies. This application aids in accurate imaging and diagnosis, especially in neurological disorders (Journal of nuclear medicine, 1991).
Human Biodistribution and Dosimetry
Studies on the biodistribution and dosimetry of Iometopane (123I) are crucial for understanding its pharmacokinetics and ensuring safety in medical applications. This research provides valuable information on the radiation dose received by various organs during diagnostic procedures, aiding in risk assessment and optimization of diagnostic protocols (European Journal of Nuclear Medicine, 1997).
Propriétés
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-(123I)iodanylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20INO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1/i17-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIICDNNMDMWCI-LTFFGQHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)[123I])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iometopane (123I) | |
CAS RN |
136794-86-0 | |
| Record name | Iometopane I 123 [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136794860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IOMETOPANE I-123 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/719Y64M4R6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



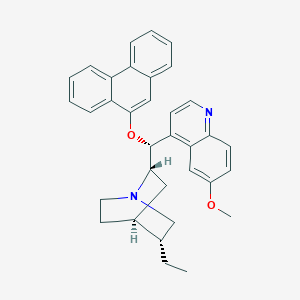
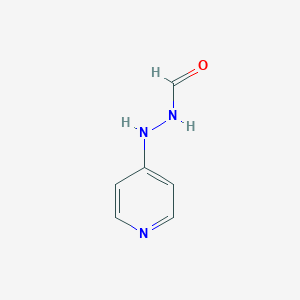
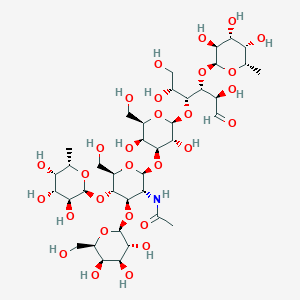
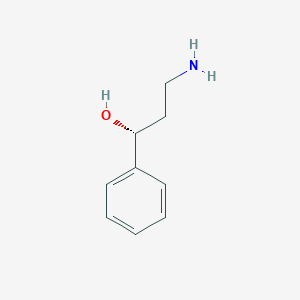
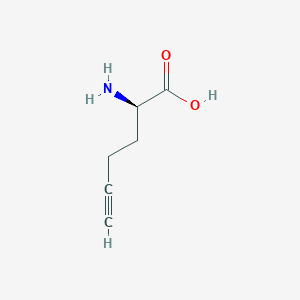
![6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI)](/img/structure/B164734.png)
